molecular formula C12H10BrCl2N3 B13039949 5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole

5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole

Cat. No.: B13039949
M. Wt: 347.03 g/mol
InChI Key: VMJDXPHCCSCUEP-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromomethyl group, a cyclopropyl group, and a dichlorophenyl group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) under radical conditions.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, often using diazomethane or similar reagents.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.

    Coupling Reactions: The dichlorophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

    Diazomethane: Used for cyclopropanation reactions.

Major Products Formed

    Substituted Triazoles: Formed through nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

    Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in target molecules. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Methyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of a bromomethyl group.

    4-Cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole: Lacks the bromomethyl group.

Uniqueness

5-(Bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. The combination of the cyclopropyl and dichlorophenyl groups further enhances its chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10BrCl2N3

Molecular Weight

347.03 g/mol

IUPAC Name

5-(bromomethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)triazole

InChI

InChI=1S/C12H10BrCl2N3/c13-6-10-11(7-4-5-7)16-17-18(10)12-8(14)2-1-3-9(12)15/h1-3,7H,4-6H2

InChI Key

VMJDXPHCCSCUEP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N(N=N2)C3=C(C=CC=C3Cl)Cl)CBr

Origin of Product

United States

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